CP 141938

Vue d'ensemble

Description

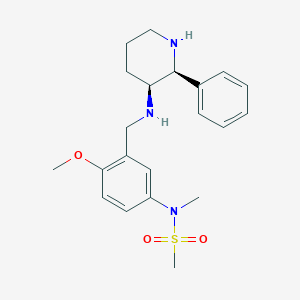

N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide is a complex organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide typically involves multi-step organic reactions. Key steps may include:

- Formation of the piperidine ring.

- Introduction of the phenyl group.

- Attachment of the methanesulfonamide group.

- Methoxylation of the aromatic ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

Reduction: Reduction reactions could target the sulfonamide group or the aromatic ring.

Substitution: Substitution reactions might occur at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Applications De Recherche Scientifique

N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide may have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible therapeutic applications, particularly in targeting specific receptors or enzymes.

Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.

Mécanisme D'action

The mechanism of action would depend on the specific biological target. It may involve binding to a receptor or enzyme, altering its activity, and thereby modulating a biological pathway. Detailed studies would be required to elucidate the exact mechanism.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide can be compared to other piperidine-based compounds or methanesulfonamide derivatives.

- Similar compounds might include those with variations in the substituents on the aromatic ring or the piperidine ring.

Uniqueness

The uniqueness of N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties.

Activité Biologique

CP 141938, chemically known as N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide, is a selective neurokinin-1 (NK1) receptor antagonist. This compound has garnered attention for its potential therapeutic applications in various central nervous system disorders due to its unique pharmacological properties.

Target Interaction

this compound acts primarily by antagonizing the NK1 receptor, a G protein-coupled receptor that plays a crucial role in mediating the effects of substance P, a neuropeptide involved in pain transmission, inflammation, and emesis. By blocking this receptor, this compound effectively reduces the physiological responses associated with substance P activation.

Biochemical Pathways

The compound's primary pathway of action involves the inhibition of the substance P-NK1 receptor signaling pathway. This interaction leads to significant downstream effects on neurotransmission and inflammatory processes within both the central and peripheral nervous systems.

Pharmacokinetics

Absorption and Distribution

this compound exhibits specific pharmacokinetic characteristics influenced by its interaction with P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier (BBB). Studies indicate that this compound is a substrate for P-gp, which limits its concentration in the brain by actively transporting it back into the bloodstream. This transport mechanism is critical in determining the drug's efficacy against centrally mediated conditions .

Influence of P-glycoprotein

Inhibition of P-gp significantly enhances the brain concentration of this compound, as evidenced by studies showing a 13-fold increase in brain/plasma ratios when P-gp efflux is inhibited. This suggests that strategies to inhibit P-gp could improve the therapeutic potential of this compound for CNS disorders.

Case Study: CNS Disorders

In a controlled study involving animal models, this compound demonstrated varying degrees of efficacy based on dosage and P-gp activity. For instance, at a dosage of 10 mg/kg in gerbils, the compound's effectiveness increased from 60% to nearly 100% when P-gp activity was inhibited. This finding highlights the importance of considering drug transport mechanisms in developing treatments for neurological conditions.

Comparative Analysis Table

| Parameter | This compound | Comparison Compound (e.g., CP-122721) |

|---|---|---|

| Receptor Target | NK1 receptor | NK1 receptor |

| P-glycoprotein Substrate | Yes | No |

| Brain Concentration Increase | Up to 13-fold with P-gp inhibition | Not applicable |

| Efficacy in Animal Models | Dose-dependent | Varies significantly |

Propriétés

IUPAC Name |

N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S/c1-24(28(3,25)26)18-11-12-20(27-2)17(14-18)15-23-19-10-7-13-22-21(19)16-8-5-4-6-9-16/h4-6,8-9,11-12,14,19,21-23H,7,10,13,15H2,1-3H3/t19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLOIBNBDUHEFY-FPOVZHCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=C(C=C1)OC)CNC2CCCNC2C3=CC=CC=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC(=C(C=C1)OC)CN[C@H]2CCCN[C@H]2C3=CC=CC=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438758 | |

| Record name | CP 141938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182822-62-4 | |

| Record name | CP 141938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does CP-141938 interact with its target and what are the downstream effects?

A: CP-141938 is a potent and selective antagonist of the neurokinin-1 (NK(1)) receptor. [] By binding to this receptor, it blocks the action of substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and emesis. This antagonism of the NK(1) receptor leads to a reduction in the downstream effects mediated by substance P. []

Q2: How does P-glycoprotein efflux affect the brain disposition and pharmacodynamics of CP-141938?

A: CP-141938 is a substrate for P-glycoprotein (P-gp), an efflux transporter protein located at the blood-brain barrier (BBB). [] This means that P-gp actively pumps CP-141938 out of the brain and back into the bloodstream, limiting its concentration in the brain and thereby reducing its efficacy in treating centrally mediated conditions. Studies in rodents have shown that inhibiting P-gp activity significantly increases the brain concentration of CP-141938 and enhances its central nervous system activity. [] This highlights the importance of considering P-gp efflux when designing and developing drugs targeting the central nervous system.

Q3: What factors affect the time it takes for CP-141938 to reach equilibrium between the brain and plasma?

A: Research shows that the time CP-141938 takes to reach brain equilibrium is influenced by its blood-brain barrier (BBB) permeability, plasma protein binding, and brain tissue binding. [] High BBB permeability alone isn't enough for rapid equilibration; low nonspecific binding in brain tissue is also crucial. [] This suggests that drug discovery efforts should prioritize compounds with both high BBB permeability and low brain tissue binding to ensure faster onset of action for central nervous system targets.

Q4: Can cerebrospinal fluid (CSF) concentration be used as a surrogate measurement for brain unbound concentration of CP-141938?

A: Studies have investigated if CSF concentration can be used to predict brain unbound concentration (Cu,brain) of CP-141938. [] As a P-glycoprotein substrate, CP-141938 showed a closer relationship between its CSF concentration and Cu,brain compared to the relationship between its plasma unbound concentration and Cu,brain. [] This suggests that for compounds like CP-141938, which are subject to efflux transport at the BBB, CSF concentration might be a more accurate predictor of Cu,brain than plasma unbound concentration. This finding is valuable for researchers studying drug distribution in the central nervous system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.